molecular formula C20H19FN6 B6423131 N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-73-3

N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6423131
CAS No.: 896001-73-3
M. Wt: 362.4 g/mol
InChI Key: GYFRHQQLSWECOY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core. The N4 and N6 positions are substituted with a 2,4-dimethylphenyl group and a 4-fluorophenyl group, respectively, while a methyl group occupies the 1-position of the pyrazole ring. These substituents modulate electronic, steric, and solubility properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-6-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6/c1-12-4-9-17(13(2)10-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFRHQQLSWECOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention for its possible role as an inhibitor of key enzymes and receptors involved in various diseases, particularly cancer.

  • Molecular Formula : C19H20N6
  • Molecular Weight : 348.402 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases and receptors. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit signaling pathways related to cell proliferation and survival. For instance, they may act on epidermal growth factor receptors (EGFRs), which are critical in cancer progression.

Biological Activity Data

Recent studies have demonstrated the anti-proliferative effects of similar pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Notably:

  • In vitro Studies :
    • Compound derivatives have shown significant inhibition of cell growth in A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
    • The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .

Case Studies

  • EGFR Inhibition :
    • A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. The most promising compound showed an IC50 value indicating strong potency against both wild-type and mutant forms of the receptor .
    • Flow cytometric analysis revealed that this compound induced apoptosis and arrested the cell cycle at S and G2/M phases, highlighting its potential as a therapeutic agent .
  • Kinase Inhibition :
    • Another study reported that similar compounds effectively inhibited ACK1 (a non-receptor tyrosine kinase), demonstrating their broad applicability in targeting various kinases implicated in tumorigenesis .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • LogP Values : Indicate hydrophobic characteristics which may influence bioavailability.
  • Solubility : The solubility profile is essential for determining the appropriate formulation for drug delivery.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs and their substituent effects are summarized below:

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4) Melting Point (°C)
Target Compound 2,4-Dimethylphenyl 4-Fluorophenyl C₂₀H₂₀FN₇ 393.42* Not reported Not reported
N6-(4-Methylbenzyl)-N4-(2-methylphenyl) [] 2-Methylphenyl 4-Methylbenzyl C₂₇H₂₆N₆ 434.54 Not reported Not reported
N4-(3-Chloro-4-methylphenyl)-N6-ethyl [] 3-Chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.79 0.5 µg/mL Not reported
N4-(2-Methoxyphenyl)-N3-(4-phenoxyphenyl) [] 2-Methoxyphenyl 4-Phenoxyphenyl C₂₄H₂₀N₆O₂ 424.46 Not reported 243–245
N4,N6-Bis(isopropyl)-1-phenyl [] Isopropyl Isopropyl C₁₇H₂₂N₆ 310.40 Not reported Not reported

*Calculated based on molecular formula.

Key Observations:
  • Solubility : The ethyl-substituted analog () exhibits low aqueous solubility (0.5 µg/mL), likely due to its hydrophobic ethyl group. The target compound’s 4-fluorophenyl group may improve solubility compared to bulkier substituents like 4-methylbenzyl () .
  • Melting Points : Methoxy substituents () result in higher melting points (243–245°C for 2-methoxy vs. 199–201°C for 3-methoxy), suggesting ortho-substituents enhance crystal packing .
  • Molecular Weight : The target compound’s higher molecular weight (393.42 g/mol) compared to simpler analogs (e.g., 310.40 g/mol for ) reflects its complex substitution pattern, which may influence bioavailability .

Electronic and Steric Effects

  • Fluorine vs.
  • Methyl vs.

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